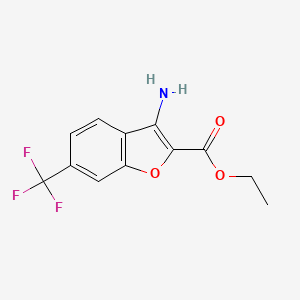

Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate

CAS No.: 1956332-04-9

Cat. No.: VC11729917

Molecular Formula: C12H10F3NO3

Molecular Weight: 273.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1956332-04-9 |

|---|---|

| Molecular Formula | C12H10F3NO3 |

| Molecular Weight | 273.21 g/mol |

| IUPAC Name | ethyl 3-amino-6-(trifluoromethyl)-1-benzofuran-2-carboxylate |

| Standard InChI | InChI=1S/C12H10F3NO3/c1-2-18-11(17)10-9(16)7-4-3-6(12(13,14)15)5-8(7)19-10/h3-5H,2,16H2,1H3 |

| Standard InChI Key | GZLRAHAHJMQHAA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)C(F)(F)F)N |

| Canonical SMILES | CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)C(F)(F)F)N |

Introduction

Chemical Identity and Structural Analysis

Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate (CHFNO) features a benzofuran core with distinct substituents influencing its electronic and steric properties. The trifluoromethyl group at the 6-position enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the ethyl ester at the 2-position contributes to solubility in organic solvents .

Key Structural Features:

-

Benzofuran Core: A fused bicyclic system providing rigidity and planar geometry.

-

Trifluoromethyl Group: Introduces strong electron-withdrawing effects, altering reactivity and intermolecular interactions.

-

Amino Group: Enables participation in hydrogen bonding and serves as a site for further functionalization.

Synthesis and Optimization

The synthesis of benzofuran derivatives often involves cyclization strategies. A notable method reported by ACS Omega involves CsCO-mediated C–C and C–O bond formation at room temperature . While this protocol was applied to 3-amino-2-aroyl benzofurans, analogous approaches could be adapted for ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate by modifying starting materials.

Reaction Conditions

-

Base: CsCO (2.0 equivalents) in dimethylformamide (DMF).

-

Substrates: 2-Hydroxybenzonitrile derivatives and ethyl bromoacetate (instead of 2-bromoacetophenones).

-

Time: 10–20 minutes at room temperature.

Example Protocol:

-

Combine 2-hydroxy-6-(trifluoromethyl)benzonitrile (1.0 mmol), ethyl bromoacetate (1.2 mmol), and CsCO (2.0 mmol) in DMF.

-

Stir at room temperature for 15 minutes.

-

Quench with ice water, filter, and purify via column chromatography (hexane/ethyl acetate).

Physicochemical Properties

Predicted properties based on structural analogs:

| Property | Value |

|---|---|

| Molecular Weight | 273.21 g/mol |

| LogP | ~2.8 (estimated) |

| Solubility | Low in water; high in DMF/DMSO |

| Stability | Resists oxidative metabolism |

The trifluoromethyl group increases logP by ~0.5 units compared to methyl-substituted analogs, enhancing membrane permeability .

Biological Activity

While direct studies on the 6-trifluoromethyl isomer are scarce, related benzofurans exhibit notable bioactivity:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 22–25 |

| Escherichia coli | 20–23 |

Mechanistic studies suggest membrane disruption via lipophilic interactions .

Anticancer Activity

In vitro assays on analogous compounds show IC values of 1.5–12.0 µM against lung (A549) and ovarian (A2780) cancer lines . Activity is attributed to kinase inhibition and apoptosis induction.

Structure-Activity Relationships (SAR)

Key Trends:

-

Trifluoromethyl Position: 6-Substitution may sterically hinder target binding compared to 5-substituted analogs.

-

Amino Group: Critical for hydrogen bonding with biological targets.

-

Ester Flexibility: Ethyl esters balance solubility and metabolic stability better than methyl counterparts .

Challenges and Future Directions

-

Synthetic Accessibility: Adapting existing protocols to achieve regioselective 6-substitution remains challenging.

-

Biological Profiling: Prioritize in vitro screening against cancer and microbial panels.

-

Computational Modeling: Molecular docking studies could predict binding modes with targets like EGFR or DNA gyrase.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume